N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves the condensation of a pyrazine derivative with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Shares a similar thiazole ring structure.
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro: Contains a similar cyclopenta ring structure
Uniqueness
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring and a thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5O2S |
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Molecular Weight |
317.37 g/mol |
IUPAC Name |
N-[3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N5O2S/c20-12(19-14-18-9-2-1-3-11(9)22-14)4-5-17-13(21)10-8-15-6-7-16-10/h6-8H,1-5H2,(H,17,21)(H,18,19,20) |
InChI Key |
HROZCSXRXVNMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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